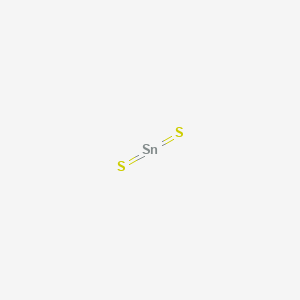

Tin sulfide (SnS2)

Vue d'ensemble

Description

Tin (IV) sulfide is a compound with the formula SnS2. It crystallizes in the cadmium iodide motif, with the Sn (IV) situated in "octahedral holes’ defined by six sulfide centers . It occurs naturally as the rare mineral berndtite . It is useful as a semiconductor material with a bandgap of 2.2 eV .

Synthesis Analysis

Tin Sulfide (SnS) nanoparticles are synthesized with three different solvents through the hydrothermal method . The prepared SnS nanoparticles exist in the orthorhombic phase . The SEM analysis clearly picturizes the morphological changes in the SnS nanoparticles synthesized through different solvents .Molecular Structure Analysis

SnS2 crystallizes in the form of an orthorhombic structure, where each Sn (II) atom is coordinated to six S atoms - with three short Sn–S bonds within the surface and three longer Sn-S bonds connecting the outer surface of the same layer .Chemical Reactions Analysis

Tin (IV) Oxide reacts with Sulfur Dioxide to form Stannic Sulfide and Dioxygen . Also, Tin (IV) Oxide reacts with Hydrogen Sulfide to form Stannic Sulfide and Water .Physical And Chemical Properties Analysis

Tin (IV) sulfide is a gold-colored or brown solid . It has a bandgap of 2.2 eV . The optical studies revealed that the band gap between 2.65 and 2.72 eV and high optical transmittance 98% .Applications De Recherche Scientifique

Solar Energy Conversion

Tin (II) sulfide (SnS) is an attractive semiconductor for solar energy conversion in thin film devices due to its bandgap of around 1.3 eV in its orthorhombic polymorph, and a band gap energy of 1.5–1.7 eV for the cubic polymorph . These properties are commensurate with efficient light harvesting, combined with a high absorption coefficient across the NIR–visible region of the electromagnetic spectrum .

Optoelectronic Devices

SnS applications in optoelectronic devices include photovoltaics and photodetectors . The bandgap energy can be tuned by thinning the material to nanoscale dimensions, enabling a variety of future applications .

Energy Storage

Tin sulfide has been investigated for use in lithium- and sodium-ion batteries . Its unique properties make it a promising material for energy storage applications .

Sensors

Tin sulfide can be used in sensor applications . Its unique properties, such as its high natural abundance and a relative lack of toxicity, make it a sustainable and accessible material for sensor applications .

Two-Dimensional Electronic Devices

Tin sulfides are investigated for applications in two-dimensional electronic devices . Their unique optical, electronic, and mechanical properties open up windows for a broad range of promising applications .

Photocatalysts

Tin sulfides have been explored as photocatalysts . Their unique properties make them suitable for a wide variety of photocatalytic applications .

Mécanisme D'action

Target of Action

Tin sulfide (SnS2) is a compound that primarily targets the lattice dynamics of various materials . It has a layered bonding structure, similar to that of 2D transition-metal dichalcogenides such as MoS2 . The compound crystallizes in the cadmium iodide motif, with the Sn (IV) situated in “octahedral holes” defined by six sulfide centers .

Mode of Action

The interaction of SnS2 with its targets involves the manipulation of the harmonic phonon dispersion and vibrational density of states . This interaction reveals phonon bandgaps between low- and high-frequency modes consisting of Sn and S motion, respectively . It also evidences a bond-strength hierarchy in the low-dimensional SnS2 crystals .

Biochemical Pathways

The primary biochemical pathway affected by SnS2 is the thermal transport pathway . The spectral linewidths of SnS2 are used to model the thermal transport, and the calculations indicate that SnS2 has a very low lattice thermal conductivity . This property potentially gives it superior performance to SnS as a candidate thermoelectric material .

Result of Action

The molecular and cellular effects of SnS2’s action primarily involve changes in the thermal and electrical properties of the target material . For instance, SnS2 has been shown to have a high optical absorption coefficient and a bandgap close to the theoretical optimum for peak photovoltaic efficiency . These properties make it suitable for use in various applications, including as a buffer layer in photovoltaic devices, a high surface-area photocatalyst, and a photodetector .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of SnS2. For instance, the formation of the SnS2 phase is favorable at higher temperatures . Moreover, the SnS2 phase depends on both the temperature and the H2S/SnCl4 concentration ratio . These factors highlight the importance of carefully controlled environmental conditions in the synthesis and application of SnS2.

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

bis(sulfanylidene)tin | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2S.Sn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALRFTTOJSPMYSY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

S=[Sn]=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

SnS2, S2Sn | |

| Record name | tin(IV) sulfide | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Tin(IV)_sulfide | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Golden solid with a metallic luster; [Merck Index] Yellow or gold powder; [Alfa Aesar MSDS] | |

| Record name | Stannic sulfide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/17710 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Product Name |

Tin sulfide (SnS2) | |

CAS RN |

1315-01-1 | |

| Record name | Tin sulfide (SnS2) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1315-01-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tin sulfide (SnS2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-Methyl-3-[(1-methylindol-3-yl)diselanyl]indole](/img/structure/B74030.png)